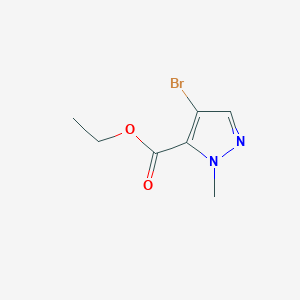
1-(2,6-Difluorophenyl)cyclopentane-1-carbonitrile
Übersicht
Beschreibung
1-(2,6-Difluorophenyl)cyclopentane-1-carbonitrile is a fluorinated aromatic compound characterized by a cyclopentane ring substituted with a difluorophenyl group and a nitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(2,6-Difluorophenyl)cyclopentane-1-carbonitrile can be synthesized through several synthetic routes. One common method involves the reaction of 2,6-difluorobenzonitrile with cyclopentanone in the presence of a strong base, such as potassium tert-butoxide, under reflux conditions. This reaction typically proceeds via a nucleophilic addition followed by dehydration to form the desired product.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar reaction conditions but with optimized parameters to ensure high yield and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2,6-Difluorophenyl)cyclopentane-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to a primary amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used for reduction.
Substitution: Typical reagents include halogens (e.g., bromine, chlorine) and strong bases (e.g., sodium hydroxide).
Major Products Formed:
Oxidation: 1-(2,6-Difluorophenyl)cyclopentane-1-carboxylic acid or 1-(2,6-Difluorophenyl)cyclopentanone.
Reduction: 1-(2,6-Difluorophenyl)cyclopentanamine.
Substitution: Various halogenated derivatives or alkylated products.
Wissenschaftliche Forschungsanwendungen
1-(2,6-Difluorophenyl)cyclopentane-1-carbonitrile has several scientific research applications:
Chemistry: It serves as a versatile building block in organic synthesis, enabling the construction of complex molecules.
Biology: The compound can be used as a probe in biological studies to investigate the effects of fluorination on biological systems.
Industry: The compound can be utilized in the development of advanced materials and coatings due to its unique chemical properties.
Wirkmechanismus
The mechanism by which 1-(2,6-Difluorophenyl)cyclopentane-1-carbonitrile exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The fluorine atoms can enhance the compound's binding affinity and metabolic stability, making it a valuable component in medicinal chemistry.
Vergleich Mit ähnlichen Verbindungen
1-(2,6-Difluorophenyl)cyclopentane-1-carbonitrile is unique due to its specific structural features, including the presence of fluorine atoms and the cyclopentane ring. Similar compounds include:
1-(2,6-Difluorophenyl)cyclohexane-1-carbonitrile: Similar structure but with a cyclohexane ring instead of cyclopentane.
1-(2,6-Dichlorophenyl)cyclopentane-1-carbonitrile: Similar structure but with chlorine atoms instead of fluorine.
1-(2,6-Difluorophenyl)cyclopentanecarboxylic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
Eigenschaften
IUPAC Name |
1-(2,6-difluorophenyl)cyclopentane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F2N/c13-9-4-3-5-10(14)11(9)12(8-15)6-1-2-7-12/h3-5H,1-2,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFUNIFLOZWEGMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)C2=C(C=CC=C2F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


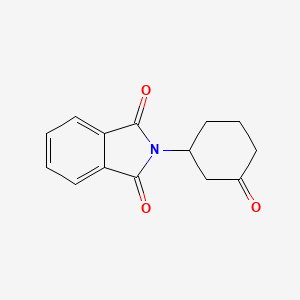




![[Ir(dtbbpy)(ppy)2][PF6]](/img/structure/B1429646.png)
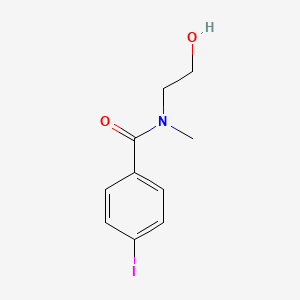
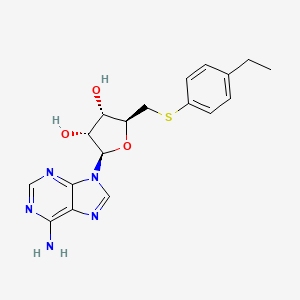
![[Methyl-(6-methyl-4-trifluoromethyl-pyridin-2-yl)-amino]-acetic acid](/img/structure/B1429651.png)


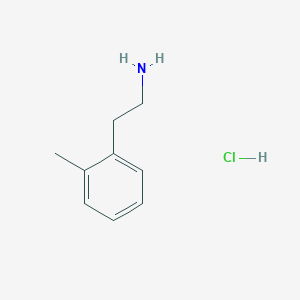
![N-[2-(5-Amino-4H-1,2,4-triazol-3-yl)ethyl]benzamide](/img/structure/B1429656.png)
